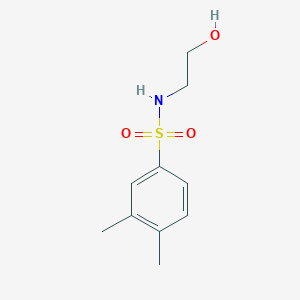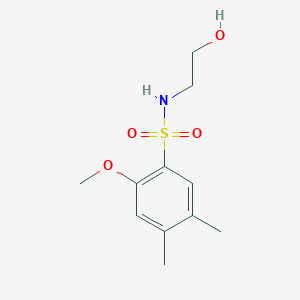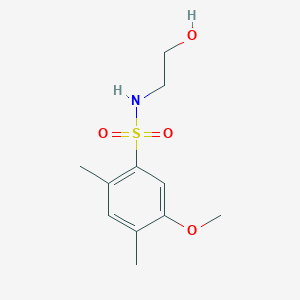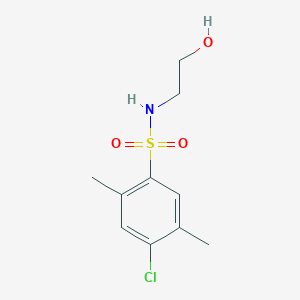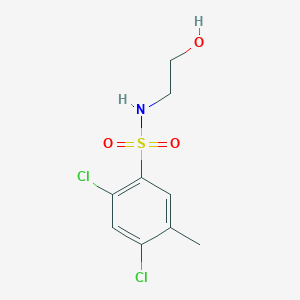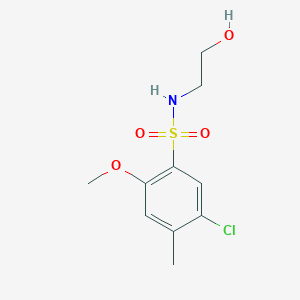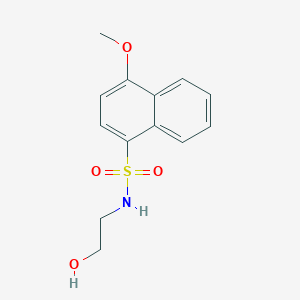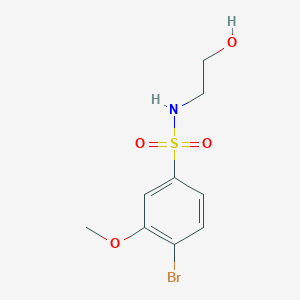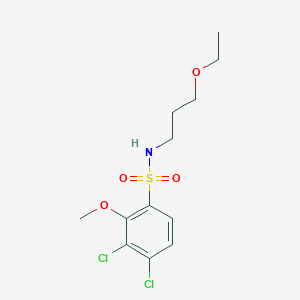
3,4-dichloro-N-(3-ethoxypropyl)-2-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dichloro-N-(3-ethoxypropyl)-2-methoxybenzenesulfonamide is a chemical compound that belongs to the sulfonamide family. It is commonly referred to as DCMES and has been widely used in scientific research due to its unique properties.
Mecanismo De Acción
DCMES exerts its biological effects by binding to the active site of carbonic anhydrase enzymes and inhibiting their activity. This leads to a decrease in the production of bicarbonate ions and an increase in the concentration of carbon dioxide in the body. DCMES has also been shown to induce apoptosis in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects:
DCMES has been shown to have a range of biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the induction of apoptosis in cancer cells, and the modulation of ion transport and acid-base balance. It has also been shown to have anti-inflammatory properties and to be effective in the treatment of glaucoma.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DCMES in lab experiments is its high purity, which ensures reproducibility and accuracy of results. DCMES is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using DCMES is its specificity for carbonic anhydrase enzymes, which limits its applicability in studying other biological processes.
Direcciones Futuras
There are several future directions for research on DCMES, including the development of more potent and selective inhibitors of carbonic anhydrase enzymes, the investigation of its effects on other biological processes, and the development of new therapeutic applications for DCMES. Additionally, the use of DCMES in combination with other drugs or therapies may enhance its efficacy and reduce its limitations.
Métodos De Síntesis
DCMES can be synthesized through a multi-step process that involves the reaction of 3,4-dichloro-2-methoxybenzenesulfonyl chloride with 3-ethoxypropylamine. The resulting product is then purified through recrystallization to obtain DCMES in high purity.
Aplicaciones Científicas De Investigación
DCMES has been extensively used in scientific research as a tool to investigate the role of sulfonamide compounds in various biological processes. It has been shown to inhibit the activity of carbonic anhydrase enzymes, which are involved in the regulation of acid-base balance and ion transport. DCMES has also been used to study the effects of sulfonamide compounds on the growth and proliferation of cancer cells.
Propiedades
Fórmula molecular |
C12H17Cl2NO4S |
|---|---|
Peso molecular |
342.2 g/mol |
Nombre IUPAC |
3,4-dichloro-N-(3-ethoxypropyl)-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C12H17Cl2NO4S/c1-3-19-8-4-7-15-20(16,17)10-6-5-9(13)11(14)12(10)18-2/h5-6,15H,3-4,7-8H2,1-2H3 |
Clave InChI |
LSBVPCRMBQWKFH-UHFFFAOYSA-N |
SMILES |
CCOCCCNS(=O)(=O)C1=C(C(=C(C=C1)Cl)Cl)OC |
SMILES canónico |
CCOCCCNS(=O)(=O)C1=C(C(=C(C=C1)Cl)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B273086.png)
![1-[(5-Isopropyl-4-methyl-2-propoxyphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B273093.png)
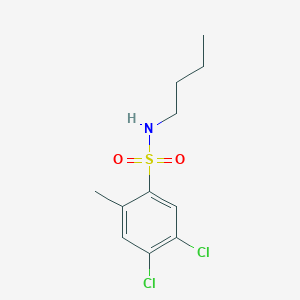
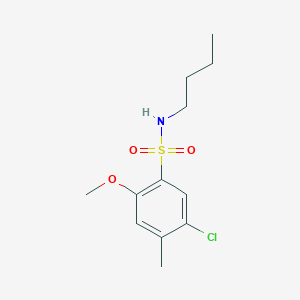
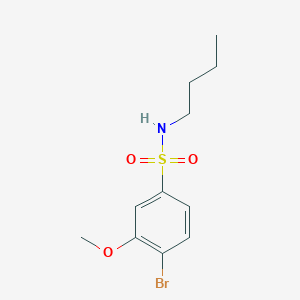
![2,5-dimethyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B273124.png)
